2-[(1-Ethylpyrazol-4-yl)amino]acetic acid
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Overview
Description
2-[(1-Ethylpyrazol-4-yl)amino]acetic acid is an organic compound that features a pyrazole ring substituted with an ethyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylpyrazol-4-yl)amino]acetic acid typically involves the reaction of 1-ethylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[(1-Ethylpyrazol-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylpyrazol-4-yl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpyrazole: Lacks the aminoacetic acid moiety, making it less versatile in certain applications.
Aminoacetic acid: Does not have the pyrazole ring, limiting its potential interactions with biological targets.
Other pyrazole derivatives: May have different substituents, affecting their reactivity and applications.
Uniqueness
2-[(1-Ethylpyrazol-4-yl)amino]acetic acid is unique due to its combination of a pyrazole ring and an aminoacetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-10-5-6(3-9-10)8-4-7(11)12/h3,5,8H,2,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEVHEKBXZNXAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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